Azetidine-3-carbonitrile

Description

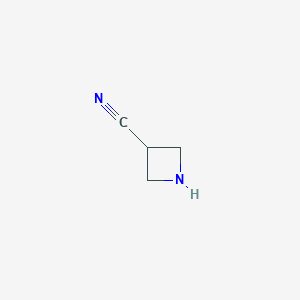

Structure

3D Structure

Properties

IUPAC Name |

azetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-1-4-2-6-3-4/h4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIUUJCEMUAWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622677 | |

| Record name | Azetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732976-86-2 | |

| Record name | Azetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Azetidine-3-carbonitrile: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Azetidine-3-carbonitrile, a versatile building block in medicinal chemistry. This document covers its chemical and physical properties, synthesis, spectroscopic data, and its emerging role in the development of novel therapeutics, particularly as an inhibitor of the STAT3 signaling pathway.

Chemical and Physical Properties

Azetidine-3-carbonitrile is a saturated four-membered nitrogen-containing heterocycle. It is available as a free base and as a hydrochloride salt. The properties of both forms are summarized below.

Table 1: Chemical and Physical Properties of Azetidine-3-carbonitrile and its Hydrochloride Salt

| Property | Azetidine-3-carbonitrile | Azetidine-3-carbonitrile HCl |

| CAS Number | 732976-86-2 | 345954-83-8 |

| Molecular Formula | C₄H₆N₂ | C₄H₇ClN₂ |

| Molecular Weight | 82.11 g/mol | 118.57 g/mol |

| Appearance | Not specified | Off-white to yellow solid |

| Storage Temperature | Store in freezer, under -20°C | Store in freezer, under -20°C, under inert atmosphere |

Synthesis and Spectroscopic Data

The synthesis of Azetidine-3-carbonitrile often involves multi-step procedures. A common strategy is the synthesis of a protected form, such as 1-Boc-3-cyanoazetidine, which can then be deprotected to yield the free base or converted to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Boc-3-cyanoazetidine

A reported synthesis of 1-Boc-3-cyanoazetidine starts from Azetidine-3-carbonitrile hydrochloride.[1]

Materials:

-

Azetidine-3-carbonitrile hydrochloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Aqueous hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Suspend Azetidine-3-carbonitrile hydrochloride (1.0 eq) in dichloromethane.

-

Add triethylamine (1.0 eq) to the suspension.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After completion of the reaction, dilute the mixture with aqueous hydrochloric acid and dichloromethane.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield tert-butyl 3-cyanoazetidine-1-carboxylate.[1]

Spectroscopic Data

Table 2: Predicted ¹H NMR Data for 1-Boc-3-cyanoazetidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.29-4.05 | m | 4H | CH₂ of azetidine ring |

| 3.48-3.29 | m | 1H | CH of azetidine ring |

| 1.44 | s | 9H | C(CH₃)₃ |

Note: Predicted data should be confirmed with experimental results.

Biological Activity and Signaling Pathways

Azetidine-based compounds have garnered significant interest in drug discovery due to their unique structural features that can impart desirable pharmacokinetic properties. Notably, derivatives of azetidine have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The STAT3 Signaling Pathway

The STAT3 pathway is a critical signaling cascade involved in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3][4][5][6][7] Dysregulation of the STAT3 pathway is implicated in the development and progression of numerous cancers.[3][4]

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Mechanism of Action of Azetidine-Based STAT3 Inhibitors

Recent studies have revealed that certain azetidine-containing small molecules act as potent and irreversible inhibitors of STAT3.[8][9][10][11] These compounds have been shown to covalently bind to cysteine residues within the DNA-binding domain of STAT3.[8] This covalent modification prevents the STAT3 dimer from binding to its target DNA sequences, thereby inhibiting the transcription of downstream genes that promote tumor cell growth and survival.[8][9][10][11]

The workflow for identifying and characterizing such inhibitors often involves a combination of in vitro and in vivo studies.

Caption: A general experimental workflow for the development of azetidine-based STAT3 inhibitors.

Safety Information

Azetidine-3-carbonitrile hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Azetidine-3-carbonitrile is a valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its derivatives have demonstrated promising activity as inhibitors of the STAT3 signaling pathway, a key target in oncology. This technical guide provides a foundational understanding of the properties, synthesis, and biological relevance of Azetidine-3-carbonitrile to aid researchers in its application for the development of novel therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential of this and related azetidine scaffolds.

References

- 1. 1-Boc-3-Cyanoazetidine | 142253-54-1 [chemicalbook.com]

- 2. 1-Boc-3-Cyanoazetidine, CAS No. 142253-54-1 - iChemical [ichemical.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 7. STAT3 - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. escholarship.org [escholarship.org]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of Azetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carbonitrile is a synthetically valuable small-ring heterocycle that serves as a key building block in medicinal chemistry and drug discovery. Its strained four-membered ring and the presence of a reactive nitrile group make it an attractive scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of Azetidine-3-carbonitrile, presenting a plausible synthetic pathway, experimental protocols, and key analytical data.

Synthesis of Azetidine-3-carbonitrile

A feasible and commonly employed synthetic strategy for Azetidine-3-carbonitrile involves a two-step process: the synthesis of a protected intermediate, N-benzyl-azetidine-3-carbonitrile, followed by a deprotection step to yield the final product. This approach allows for more controlled reactions and easier purification.

Step 1: Synthesis of N-Benzyl-azetidine-3-carbonitrile

This step involves the conversion of the hydroxyl group of 1-benzyl-3-hydroxyazetidine to a good leaving group, followed by nucleophilic substitution with a cyanide salt. A common method is to first convert the alcohol to a mesylate.

Experimental Protocol:

-

Mesylation of 1-Benzyl-3-hydroxyazetidine:

-

To a solution of 1-benzyl-3-hydroxyazetidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.5 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzyl-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.

-

-

Cyanation of 1-Benzyl-3-(methylsulfonyloxy)azetidine:

-

Dissolve the crude 1-benzyl-3-(methylsulfonyloxy)azetidine (1 equivalent) in dimethylformamide (DMF).

-

Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.[1]

-

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.[1]

-

After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-azetidine-3-carbonitrile.[1]

-

Step 2: Deprotection to Azetidine-3-carbonitrile

The benzyl protecting group is commonly removed by catalytic hydrogenation.

Experimental Protocol:

-

Catalytic Hydrogenolysis of N-Benzyl-azetidine-3-carbonitrile:

-

Dissolve N-benzyl-azetidine-3-carbonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield Azetidine-3-carbonitrile. Further purification can be achieved by distillation or by converting it to its hydrochloride salt and recrystallizing.

-

Characterization of Azetidine-3-carbonitrile

Comprehensive characterization is essential to confirm the structure and purity of the synthesized Azetidine-3-carbonitrile. The following tables summarize the expected physical properties and spectral data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂ | [2] |

| Molecular Weight | 82.10 g/mol | [2] |

| Appearance | Solid | |

| Purity (as HCl salt) | >97% | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8-4.0 | m | 2H | Azetidine CH₂ (adjacent to NH) |

| ~3.6-3.8 | m | 2H | Azetidine CH₂ (adjacent to CHCN) |

| ~3.4-3.6 | m | 1H | Azetidine CH |

| ~2.5-3.0 | br s | 1H | NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~118-122 | -C≡N |

| ~48-52 | Azetidine CH₂ (adjacent to NH) |

| ~45-49 | Azetidine CH₂ (adjacent to CHCN) |

| ~18-22 | Azetidine CH |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H Stretch |

| ~2900-3000 | Medium | C-H Stretch (aliphatic) |

| ~2240-2260 | Sharp, Strong | C≡N Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 82 | [M]⁺ (Molecular Ion) |

| 54 | [M - HCN]⁺ |

| 55 | [M - CH₂N]⁺ |

| 41 | [C₃H₅]⁺ |

| 28 | [CH₂N]⁺ |

Logical Relationships in Characterization

The interpretation of spectral data follows a logical workflow to confirm the structure of Azetidine-3-carbonitrile.

Conclusion

This technical guide outlines a robust synthetic route to Azetidine-3-carbonitrile and provides a detailed summary of its characterization. The provided experimental protocols and spectral data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this important building block in the development of novel chemical entities. The successful synthesis and purification, confirmed by the collective evidence from NMR, FTIR, and mass spectrometry, will yield a product of high purity suitable for a wide range of synthetic applications.

References

Spectral Analysis of Azetidine-3-carbonitrile: A Technical Overview

Executive Summary

Azetidine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry, valued for its strained ring system and the versatile nitrile functional group. Its incorporation into drug candidates can impart unique conformational constraints and metabolic stability. This technical guide provides a summary of the expected spectral data for azetidine-3-carbonitrile, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for the unsubstituted parent compound, this document presents predicted data based on known spectral properties of the azetidine ring and the nitrile functional group, alongside generalized experimental protocols. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization of azetidine-containing molecules.

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in drug discovery. The inherent ring strain of the azetidine moiety can lead to favorable pre-organization for binding to biological targets. The nitrile group at the 3-position serves as a versatile synthetic handle for further functionalization and can also act as a hydrogen bond acceptor. Accurate spectral characterization is paramount for confirming the structure and purity of azetidine-3-carbonitrile and its derivatives.

Spectral Data Summary

The following tables summarize the anticipated spectral data for azetidine-3-carbonitrile. These values are estimates based on spectral data of analogous structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | 1.5 - 3.5 | br s | - |

| H2, H4 (CH₂) | 3.5 - 4.0 | t | 7 - 8 |

| H3 (CH) | 3.2 - 3.7 | p | 7 - 8 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C2, C4 (CH₂) | 45 - 55 |

| C3 (CH) | 20 - 30 |

| CN | 118 - 125 |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (77.16 ppm).

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| C-N Stretch | 1180 - 1360 | Medium |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 83.0604 | 105.0423 |

Ionization mode: Electrospray Ionization (ESI), positive mode.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for azetidine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of azetidine-3-carbonitrile into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Fourier transform, phase correction, baseline correction, and referencing to TMS or residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Fourier transform, phase correction, baseline correction, and referencing to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of azetidine-3-carbonitrile with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Background subtraction and data presentation in transmittance or absorbance mode.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of azetidine-3-carbonitrile (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition (ESI-MS):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Mode: Positive ion mode.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50-500.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized batch of azetidine-3-carbonitrile.

Caption: Logical workflow for the synthesis, purification, and structural confirmation of azetidine-3-carbonitrile.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of azetidine-3-carbonitrile. While experimental data for the unsubstituted compound is not widely published, the provided predictions and generalized protocols offer a solid starting point for researchers working with this important chemical entity. It is recommended that researchers acquiring new data on this compound contribute it to public databases to enrich the collective knowledge of the scientific community.

Solubility and stability of Azetidine-3-carbonitrile hydrochloride

An In-depth Technical Guide on the Solubility and Stability of Azetidine-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carbonitrile hydrochloride is a synthetically valuable building block in medicinal chemistry, frequently employed in the design of novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, when incorporated into larger molecules. The presence of a nitrile group offers a versatile handle for further chemical modifications. As a hydrochloride salt, the compound's solubility and stability are critical parameters that influence its storage, handling, and application in synthetic protocols and formulation development.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Azetidine-3-carbonitrile hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected properties based on its structural features and furnishes detailed experimental protocols for researchers to determine these key parameters.

Physicochemical Properties

| Property | Value/Description | Source/Justification |

| CAS Number | 345954-83-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₄H₇ClN₂ | [2][3][4] |

| Molecular Weight | 118.57 g/mol | [1][2][3] |

| Appearance | White to off-white or yellow solid | [2][4] |

| Storage | Store in a freezer (-20°C) under an inert atmosphere.[1][2][4][6] The compound is noted to be hygroscopic.[8][9] | Supplier Recommendations |

Solubility Profile

The hydrochloride salt form of Azetidine-3-carbonitrile is expected to confer good aqueous solubility. The azetidine nitrogen is basic and will be protonated, enhancing its interaction with polar protic solvents like water. The overall small size of the molecule also contributes to its likely solubility in a range of solvents.

Qualitative Solubility Predictions

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | As a hydrochloride salt, high solubility is expected. A related compound, Azetidine hydrochloride, is soluble in water.[8][9] |

| Methanol, Ethanol | Soluble | The polarity and hydrogen bonding capacity of these solvents should facilitate dissolution. | |

| Polar Aprotic | DMSO, DMF | Soluble | These are strong, versatile solvents for a wide range of organic compounds. |

| Acetonitrile | Likely Soluble | The nitrile group may enhance solubility in acetonitrile. | |

| Non-polar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt will likely limit solubility in non-polar organic solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[10][11]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Azetidine-3-carbonitrile hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.

-

Aqueous Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%).

-

Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[11][12]

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[10]

Thermodynamic solubility measures the concentration of a compound in a saturated solution in equilibrium with its solid form and is considered the "true" solubility.[13][14]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid Azetidine-3-carbonitrile hydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15][16]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14][16]

-

Calibration: Quantify the concentration against a standard curve prepared from a known concentration of the compound.

Stability Profile

The stability of Azetidine-3-carbonitrile hydrochloride must be evaluated to ensure its integrity during storage and use. Potential degradation pathways include hydrolysis of the nitrile group and reactions involving the azetidine ring. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[17][18][19][20][21][22]

Predicted Degradation Pathways

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide.[17] The azetidine ring itself can also undergo ring-opening, particularly under harsh acidic conditions.[23]

-

Oxidation: While the core structure is not highly susceptible to oxidation, forced studies using an oxidizing agent like hydrogen peroxide are necessary to confirm this.

-

Thermolysis: Degradation at elevated temperatures should be assessed to determine the compound's thermal stability.

-

Photostability: Exposure to UV and visible light can cause degradation in some molecules.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify likely degradation products and demonstrate the specificity of analytical methods.[24][25][26] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[21]

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of Azetidine-3-carbonitrile hydrochloride in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection). The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

Conclusion

Azetidine-3-carbonitrile hydrochloride is a key building block in modern drug discovery. Understanding its solubility and stability is paramount for its effective use. This guide provides a framework for predicting these properties and outlines detailed, industry-standard protocols for their experimental determination. The hydrochloride salt is expected to be highly soluble in aqueous and polar protic solvents. The primary stability concerns are the potential for hydrolysis of the nitrile group and, under more extreme conditions, ring-opening of the azetidine moiety. By following the detailed experimental protocols provided, researchers can generate the robust data necessary to confidently handle, store, and utilize this compound in their research and development endeavors.

References

- 1. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]

- 2. 345954-83-8 CAS MSDS (AZETIDINE-3-CARBONITRILE HYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 345954-83-8 | azetidine-3-carbonitrile hydrochloride - Synblock [synblock.com]

- 4. AZETIDINE-3-CARBONITRILE HYDROCHLORIDE CAS#: 345954-83-8 [m.chemicalbook.com]

- 5. 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. rvrlabs.com [rvrlabs.com]

- 7. 345954-83-8|Azetidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 8. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Azetidine hydrochloride | 36520-39-5 [chemicalbook.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. evotec.com [evotec.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. ijisrt.com [ijisrt.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Forced Degradation Studies - STEMart [ste-mart.com]

- 23. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. mastercontrol.com [mastercontrol.com]

- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Azetidine-3-carbonitrile: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carbonitrile, a strained four-membered heterocyclic compound, has emerged as a highly valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, characterized by the presence of a reactive nitrile group and a conformationally constrained azetidine ring, make it an attractive scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of azetidine-3-carbonitrile, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

Azetidine-3-carbonitrile is typically handled as its more stable hydrochloride salt, which exhibits improved solubility in polar solvents.[1][2] The N-Boc protected form is also a common intermediate in many synthetic routes.[3] Key physicochemical and spectroscopic data are summarized in the tables below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂ | [4] |

| Molecular Weight | 82.11 g/mol | [4] |

| CAS Number | 73276-86-2 | [4] |

| Boiling Point | 227.7 °C at 760 mmHg (Predicted) | [5] |

Table 1: Physicochemical Properties of Azetidine-3-carbonitrile

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Form |

| Azetidine-3-carbonitrile Hydrochloride | C₄H₇ClN₂ | 118.57 | 345954-83-8 | Off-white to yellow solid |

| 1-Boc-3-cyanoazetidine | C₉H₁₄N₂O₂ | 182.22 | 142253-54-1 | Not specified |

Table 2: Properties of Azetidine-3-carbonitrile Hydrochloride and its N-Boc Derivative.[2][3][6]

Synthesis of Azetidine-3-carbonitrile

The synthesis of azetidine-3-carbonitrile can be achieved through a multi-step sequence, typically involving the formation of an N-protected azetidine precursor followed by introduction of the nitrile functionality and subsequent deprotection. A common and effective strategy involves the Horner-Wadsworth-Emmons reaction of an N-protected 3-azetidinone.

Experimental Protocols

Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is adapted from a reported green synthesis of a key intermediate for Baricitinib.[1]

Materials:

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide solution in THF (1 M)

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) under a hydrogen atmosphere at -5 °C.

-

Stir the mixture at -5 °C for 3 hours.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.

-

Continue stirring at -5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.

-

Work-up and purify the product by appropriate methods (e.g., extraction and chromatography) to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Synthesis of Azetidine-3-carbonitrile Hydrochloride

This protocol involves the reduction of the exocyclic double bond and subsequent deprotection of the Boc group.

Materials:

-

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Methanol

-

Hydrochloric acid (e.g., 3 M in acetonitrile)

Procedure:

-

Reduction: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in methanol and add a catalytic amount of Pd/C.

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst and concentrate the filtrate to obtain tert-butyl 3-cyanoazetidine-1-carboxylate.

-

Deprotection: Dissolve the crude tert-butyl 3-cyanoazetidine-1-carboxylate in acetonitrile and add a solution of hydrochloric acid (e.g., 3 M in acetonitrile).[1]

-

Stir the mixture at room temperature for 16 hours.[1]

-

Concentrate the reaction mixture under vacuum. The resulting solid can be recrystallized to afford pure azetidine-3-carbonitrile hydrochloride.[1]

Reactivity and Applications in Organic Synthesis

The synthetic utility of azetidine-3-carbonitrile stems from the reactivity of both the nitrile group and the azetidine ring.

The nitrile group can be readily transformed into other valuable functional groups:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either an amide or a carboxylic acid.[7]

-

Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)azetidine) using reducing agents like lithium aluminum hydride.[7]

-

Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after hydrolysis.[7]

The strained azetidine ring can undergo nucleophilic ring-opening reactions, providing access to substituted acyclic amines.[8][9] Furthermore, the secondary amine of the unprotected azetidine allows for N-alkylation and N-acylation, enabling the introduction of diverse substituents.

Applications in Medicinal Chemistry

The rigid azetidine scaffold is of particular interest in drug discovery as it can impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility.[10] The three-dimensional nature of the azetidine ring allows for the exploration of chemical space that is not easily accessible with more traditional, planar ring systems.[1]

Azetidine-3-carbonitrile and its derivatives have been utilized as key intermediates in the synthesis of a variety of biologically active compounds, including:

-

JAK1/JAK2 Inhibitors: As a key building block for the synthesis of Baricitinib, an inhibitor of Janus kinase 1 and 2.[1]

-

Anticancer Agents: The azetidine scaffold is found in compounds with potential anticancer properties.[11]

-

Fragment-Based Drug Discovery (FBDD): The small, rigid structure of azetidine-3-carbonitrile makes it an ideal fragment for FBDD campaigns to identify novel lead compounds.[12]

Conclusion

Azetidine-3-carbonitrile is a powerful and versatile building block in organic synthesis with significant applications in medicinal chemistry. Its unique combination of a strained ring system and a reactive nitrile group provides a gateway to a diverse range of complex molecules. The synthetic routes outlined in this guide, along with an understanding of its reactivity, will enable researchers and drug development professionals to effectively utilize this valuable scaffold in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 8. 1254120-12-1|tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cenmed.com [cenmed.com]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and First Synthesis of Azetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-3-carbonitrile, a strained four-membered heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid scaffold and the versatile reactivity of the nitrile group make it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and first synthesis of azetidine-3-carbonitrile, including detailed experimental protocols, quantitative data, and logical workflows.

While the exact first synthesis of the parent azetidine-3-carbonitrile is not prominently documented in readily available literature, its preparation is often described as a precursor to more complex, protected derivatives. A key, well-documented, and highly diastereoselective method for the synthesis of substituted azetidine-3-carbonitriles was reported by Yadav et al., utilizing a one-pot annulation of Baylis-Hillman adducts.[1] The hydrochloride salt of azetidine-3-carbonitrile is a common commercially available starting material, from which the widely used N-Boc protected form, 1-Boc-3-cyanoazetidine, is prepared.

Core Synthetic Methodologies

Two primary synthetic strategies for obtaining the azetidine-3-carbonitrile core are highlighted in this guide: the synthesis of substituted azetidine-3-carbonitriles from Morita-Baylis-Hillman adducts and the preparation of 1-Boc-3-cyanoazetidine from azetidine-3-carbonitrile hydrochloride.

Synthesis of 1,2-Disubstituted Azetidine-3-carbonitriles via Annulation of Baylis-Hillman Adducts

A significant advancement in the synthesis of functionalized azetidines was the development of a one-pot, high-yielding, and highly diastereoselective annulation of unmodified Baylis-Hillman adducts with N-arylphosphoramidates.[1] This method provides a direct route to 1,2-disubstituted azetidine-3-carbonitriles.

Experimental Protocol:

A solution of diethyl N-arylphosphoramidate (1.2 mmol) in dry benzene (10 mL) is added to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in dry benzene (5 mL) at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 15 minutes, followed by the addition of a solution of the Baylis-Hillman adduct (1.0 mmol) in dry benzene (5 mL). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Quantitative Data:

| Entry | Baylis-Hillman Adduct (EWG = CN) | N-Arylphosphoramidate (Ar) | Product | Yield (%) |

| 1 | R = C6H5 | C6H5 | 1-(Phenyl)-2-(phenyl)azetidine-3-carbonitrile | 92 |

| 2 | R = 4-ClC6H4 | C6H5 | 1-(Phenyl)-2-(4-chlorophenyl)azetidine-3-carbonitrile | 93 |

| 3 | R = 4-MeOC6H4 | C6H5 | 1-(Phenyl)-2-(4-methoxyphenyl)azetidine-3-carbonitrile | 90 |

| 4 | R = 4-NO2C6H4 | C6H5 | 1-(Phenyl)-2-(4-nitrophenyl)azetidine-3-carbonitrile | 88 |

| 5 | R = C6H5 | 4-MeC6H4 | 1-(p-Tolyl)-2-(phenyl)azetidine-3-carbonitrile | 91 |

Data sourced from Yadav, L. D. S., Srivastava, V. P., & Patel, R. (2008).[1]

Logical Workflow:

Synthesis of 1-Boc-3-cyanoazetidine

The N-Boc protected form of azetidine-3-carbonitrile is a key intermediate in many synthetic routes. It is typically prepared from the commercially available azetidine-3-carbonitrile hydrochloride.

Experimental Protocol:

Azetidine-3-carbonitrile hydrochloride (1.0 eq) is suspended in dichloromethane. Triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) is then added portion-wise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford 1-Boc-3-cyanoazetidine.

Quantitative Data:

| Starting Material | Reagents | Product | Yield (%) | Purity |

| Azetidine-3-carbonitrile hydrochloride | Boc2O, Et3N, CH2Cl2 | 1-Boc-3-cyanoazetidine | >95% (Typical) | >97% |

Data is compiled from typical laboratory procedures and supplier information.

Characterization Data:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Azetidine-3-carbonitrile hydrochloride | C4H7ClN2 | 118.57 | Not reported | Data not readily available in primary literature | Data not readily available in primary literature |

| 1-Boc-3-cyanoazetidine | C9H14N2O2 | 182.22 | 68-71 | 1.45 (s, 9H), 3.70-3.80 (m, 1H), 4.20-4.35 (m, 4H) | 20.5, 28.2, 53.5, 79.8, 118.5, 155.8 |

Characterization data is compiled from supplier information and may vary.

Experimental Workflow:

Conclusion

Azetidine-3-carbonitrile serves as a pivotal intermediate for the synthesis of novel chemical entities in drug discovery. The methodologies presented here, particularly the innovative approach by Yadav and coworkers, offer efficient and diastereoselective routes to this valuable scaffold. The detailed protocols and compiled data in this guide are intended to support researchers in the facile synthesis and further functionalization of azetidine-3-carbonitrile and its derivatives, paving the way for the development of new therapeutic agents.

References

Physicochemical properties of Azetidine-3-carbonitrile for drug design

Azetidine-3-carbonitrile: A Physicochemical Deep Dive for Drug Design

Introduction: In the landscape of medicinal chemistry, small, rigid scaffolds that provide novel three-dimensional exit vectors are highly sought after. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable framework in drug design.[1][2] Its unique conformational rigidity, sitting between the strained aziridine and the flexible pyrrolidine, allows for precise spatial orientation of substituents, which can enhance binding affinity to biological targets.[1][3] Azetidine-3-carbonitrile, in particular, serves as a versatile building block, combining the favorable properties of the azetidine scaffold with the unique electronic and steric features of the nitrile group.[4] This guide explores the core physicochemical properties of Azetidine-3-carbonitrile, providing a technical foundation for its application in modern drug discovery.

Physicochemical Properties of Azetidine-3-carbonitrile

The utility of a molecular scaffold in drug design is fundamentally governed by its physicochemical properties. These parameters influence every aspect of a drug's journey through the body, from absorption and distribution to metabolism and excretion (ADME). The properties of Azetidine-3-carbonitrile make it an attractive starting point for library synthesis.

| Property | Value (Computed/Predicted) | Significance in Drug Design |

| Molecular Formula | C₄H₆N₂ | Provides the elemental composition. |

| Molecular Weight | 82.10 g/mol [5] | Low molecular weight is advantageous for keeping derivatives within the typical "rule of five" limits for oral bioavailability. |

| XLogP3 | -0.7[5] | The negative logP value indicates hydrophilicity, which can improve aqueous solubility. This is a crucial starting point for modification to achieve optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine in the ring acts as a hydrogen bond donor, providing a key interaction point with biological targets. |

| Hydrogen Bond Acceptors | 2 | The ring nitrogen and the nitrile nitrogen can both act as hydrogen bond acceptors, offering multiple potential interactions. |

| Topological Polar Surface Area (TPSA) | 35.8 Ų[5] | A moderate TPSA suggests good potential for oral absorption and cell permeability. Values under 140 Ų are generally favored. |

| Rotatable Bond Count | 0 | The rigidity of the scaffold minimizes the entropic penalty upon binding to a target, potentially increasing binding affinity.[6] |

| Formal Charge | 0[5] | A neutral charge at physiological pH is often desirable for passive diffusion across cell membranes. |

The interplay of these properties dictates the potential of a molecule to become a successful drug. The following diagram illustrates the logical relationships between key physicochemical characteristics and their impact on a compound's pharmacokinetic profile.

The Role of the Nitrile Group

The nitrile moiety is not merely a passive substituent; it is a versatile functional group in medicinal chemistry. It can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, often serving as a hydrogen bond acceptor.[7][8] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influence metabolic stability by blocking labile sites, and enhance binding affinity through polar and dipole interactions.[7][9] The incorporation of a nitrile can improve pharmacokinetic profiles, and it is generally considered metabolically stable.[7][8]

Experimental Protocols for Property Determination

Accurate experimental determination of physicochemical properties is crucial for validating computational models and guiding lead optimization. Below are generalized protocols for key assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[10]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.

-

Materials:

-

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and aqueous buffer (e.g., 1:1).[12]

-

Equilibration: Seal the vials and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[10][12] The system should be maintained at a constant temperature.

-

Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase.[10] Dilute as necessary and determine the concentration of the compound in each phase using a calibrated analytical method like HPLC.[11]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Determination of Acidity Constant (pKa) by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa values of ionizable compounds.[13]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[13][14]

-

Materials:

-

Methodology:

-

Sample Preparation: Dissolve a precise amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).[15] Add the background electrolyte.

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[15]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[14] If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with standardized NaOH. Add the titrant in small, precise increments.[14]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[15]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[16][17] This point is identified as the inflection point on the titration curve.[14] Perform at least three titrations to ensure reproducibility.[15]

-

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, mimicking conditions in many biological assays.[18][19]

-

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, the amount of dissolved compound is measured after removing any precipitate.[19]

-

Materials:

-

Methodology:

-

Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a microtiter plate containing the aqueous buffer.[21][22] The final DMSO concentration should be low (typically 1-2%).

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[20][21]

-

Separation: Separate the undissolved precipitate from the saturated solution. This is typically done by centrifugation or by using a filter plate.[19][21]

-

Quantification: Analyze the filtrate. For UV-active compounds, the concentration can be determined by measuring the UV absorbance at the compound's λₘₐₓ and comparing it to a standard curve.[21] For other compounds, LC-MS is used.[22]

-

Calculation: The solubility is reported as the concentration of the compound measured in the filtrate (e.g., in µg/mL or µM).

-

Application in Drug Design Workflow

Azetidine-3-carbonitrile serves as an entry point in a typical drug discovery workflow. Its rigid structure and functional handles allow for the systematic synthesis of a library of derivatives, which are then subjected to a cascade of assays to identify promising lead compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidine-3-carbonitrile|CAS 732976-86-2|Supplier [benchchem.com]

- 5. 3-Azetidinecarbonitrile | C4H6N2 | CID 22132384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidines - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. study.com [study.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

An In-depth Technical Guide to Azetidine-3-carbonitrile Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1] Its inherent ring strain and three-dimensional geometry offer unique conformational constraints and opportunities for diverse substitution patterns, making it an attractive building block in drug design.[2] This guide focuses on azetidine-3-carbonitrile, its structural analogues, and derivatives, providing a comprehensive overview of their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential. While specific biological data for azetidine-3-carbonitrile itself is limited in publicly available literature, this document will draw upon data from closely related structural analogues to provide a thorough understanding of this class of compounds.

The nitrile group at the 3-position of the azetidine ring is a versatile functional group that can participate in various chemical transformations, allowing for the synthesis of a wide array of derivatives.[2] Furthermore, the nitrogen atom of the azetidine ring can be readily substituted, providing another avenue for structural diversification. These features make azetidine-3-carbonitrile and its analogues a promising starting point for the development of novel therapeutics targeting a range of biological pathways.

Synthetic Strategies

The synthesis of azetidine-3-carbonitrile and its derivatives can be approached through several synthetic routes. Key strategies involve the construction of the azetidine ring, often through intramolecular cyclization, or the modification of a pre-existing azetidine scaffold.

General Synthetic Routes

A common method for the synthesis of 1-substituted azetidine-3-carbonitriles involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with a cyanide source. Alternatively, the ring can be formed from an acyclic precursor containing the requisite functionalities.

General synthetic approaches to azetidine-3-carbonitrile and its derivatives.

Experimental Protocol: Synthesis of 1-Boc-azetidine-3-carbonitrile

This protocol describes a typical procedure for the synthesis of a protected azetidine-3-carbonitrile from a commercially available starting material.

Materials:

-

1-Boc-3-hydroxyazetidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Potassium cyanide (KCN)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Mesylation: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Boc-3-mesyloxyazetidine.

-

Cyanation: Dissolve the crude mesylate in dimethylformamide and add potassium cyanide (2.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to afford 1-Boc-azetidine-3-carbonitrile.

Biological Activities and Structure-Activity Relationships

Azetidine-3-carbonitrile analogues and derivatives have shown a diverse range of biological activities. The following sections detail their activity as inhibitors of key biological targets, supported by quantitative data and structure-activity relationship (SAR) insights.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting tumor growth and survival.[3] Several azetidine-based compounds have been identified as potent STAT3 inhibitors.[4][5]

Simplified STAT3 signaling pathway and the point of inhibition by azetidine analogues.

Quantitative Data for Azetidine-based STAT3 Inhibitors

| Compound ID | Modification | IC50 (µM) for STAT3 DNA-binding | Reference |

| 5a | (R)-azetidine-2-carboxamide | 0.55 | [6] |

| 5o | (R)-azetidine-2-carboxamide with 2-pyridyl | 0.38 | [6] |

| 8i | (R)-azetidine-2-carboxamide derivative | 0.34 | [6] |

| H172 | Azetidine-based compound | 0.38 - 0.98 | [5] |

| H182 | Azetidine-based compound | 0.38 - 0.98 | [5] |

| BP-1-102 | Proline-based lead | 6.8 | [4] |

Structure-Activity Relationship (SAR) Insights:

-

The (R)-azetidine-2-carboxamide scaffold is a key feature for potent STAT3 inhibition.[6]

-

Replacement of a phenyl ring with a 2-pyridyl moiety can enhance potency, suggesting additional binding interactions.[6]

-

Modifications to improve cell permeability are crucial for cellular activity.[4]

GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA transporters (GATs) can increase GABAergic tone and have therapeutic potential in conditions like epilepsy and anxiety.[7] Azetidine derivatives have been explored as conformationally constrained GABA analogues.[7]

Quantitative Data for Azetidine-based GABA Uptake Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 | [7] |

| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 | [7] |

| 12d | GAT-3 | 15.3 | [7] |

| 18b | GAT-1 | 26.6 | [7] |

| 18e | GAT-3 | 31.0 | [7] |

Structure-Activity Relationship (SAR) Insights:

-

Lipophilic N-substituents on the azetidine ring are crucial for high affinity to GATs.[7]

-

The position of the acidic moiety (2- vs. 3-position) and the nature of the linker influence potency and selectivity for GAT subtypes.[7]

-

3-Hydroxy-3-aryl azetidine derivatives show moderate affinity for both GAT-1 and GAT-3.[7]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles.[8] Its inhibition can be beneficial in treating hyperkinetic movement disorders. Azetidine analogues have been investigated as VMAT2 inhibitors.[8]

Quantitative Data for Azetidine-based VMAT2 Inhibitors

| Compound ID | Stereochemistry | Ki (nM) for [3H]DA Uptake | Reference |

| 15a | trans | 48 | [8] |

| 15b | trans | 66 | [8] |

| 15c | trans | 31 | [8] |

| 22a | cis | 62 | [8] |

| 22b | cis | 24 | [8] |

| 22c | cis | 55 | [8] |

Structure-Activity Relationship (SAR) Insights:

-

Both cis and trans isomers of 2,4-disubstituted azetidines exhibit potent VMAT2 inhibition.[8]

-

Substituents on the aromatic rings of the side chains can modulate potency. The 4-methoxy and 3,4-methylenedioxy groups have been shown to be effective.[8]

-

The azetidine ring serves as a rigid scaffold to orient the side chains for optimal interaction with the transporter.[8]

Experimental Protocols for Key Biological Assays

This section provides detailed methodologies for key experiments cited in the evaluation of azetidine-3-carbonitrile analogues and derivatives.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA response element.

Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Procedure: [5]

-

Probe Labeling: The STAT3 consensus oligonucleotide is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled probe is purified to remove unincorporated nucleotides.

-

Binding Reaction: Nuclear extracts containing activated STAT3 are incubated with varying concentrations of the azetidine inhibitor for 30 minutes at room temperature in a binding buffer (e.g., containing 12% glycerol, 12 mM HEPES pH 7.9, 1 mM EDTA, 1 mM DTT, 25 mM KCl, 5 mM MgCl₂, and poly[d(I-C)]).

-

DNA Binding: The radiolabeled STAT3 probe is added to the mixture and incubated for another 30 minutes at room temperature to allow for the formation of STAT3-DNA complexes.

-

Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis at 4°C.

-

Visualization and Analysis: The gel is dried and exposed to an X-ray film or a phosphorimager screen. The intensity of the bands corresponding to the STAT3-DNA complex is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a compound and its target protein.

Experimental workflow for Isothermal Titration Calorimetry (ITC).

Procedure: [3]

-

Sample Preparation: The target protein (e.g., STAT3) is dialyzed extensively against the experimental buffer. The azetidine compound is dissolved in the same final dialysis buffer. Both solutions are degassed before use.

-

Instrument Setup: The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand (azetidine compound) solution. The system is allowed to equilibrate to the desired temperature.

-

Titration: A series of small, precise injections of the ligand solution into the sample cell are performed. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data (heat flow over time) is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

VMAT2 Vesicular Uptake Assay

This assay measures the ability of compounds to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into synaptic vesicles.

Experimental workflow for a VMAT2 vesicular uptake assay.

Procedure: [8]

-

Vesicle Preparation: Synaptic vesicles are isolated from rat brain tissue by differential centrifugation and sucrose density gradient centrifugation.

-

Binding Assay: Aliquots of the vesicle preparation are pre-incubated with varying concentrations of the azetidine inhibitor for 10 minutes at room temperature.

-

Uptake Initiation: Uptake is initiated by the addition of a solution containing [³H]dopamine and ATP.

-

Incubation: The reaction mixtures are incubated for a defined period (e.g., 5 minutes) at 37°C.

-

Termination and Filtration: The uptake is terminated by the addition of ice-cold buffer followed by rapid filtration through glass fiber filters to separate the vesicles from the incubation medium.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Azetidine-3-carbonitrile and its structural analogues represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the diverse range of biological activities exhibited by their derivatives make them attractive scaffolds for targeting various diseases. The quantitative data and structure-activity relationships presented in this guide for STAT3, GABA uptake, and VMAT2 inhibitors highlight the potential of the azetidine core in generating potent and selective modulators of these important biological targets. The detailed experimental protocols provided offer a practical resource for researchers engaged in the synthesis and evaluation of novel azetidine-based compounds. Further exploration of the chemical space around the azetidine-3-carbonitrile core is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 4. bio-protocol.org [bio-protocol.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. med.upenn.edu [med.upenn.edu]

An In-Depth Technical Guide to the Formation and Cyclization Mechanisms of Azetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-carbonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, valued for their unique conformational constraints and their role as versatile building blocks in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of the azetidine-3-carbonitrile core, with a particular focus on the underlying reaction mechanisms and detailed experimental protocols. The key methodologies discussed include the intramolecular cyclization of substituted 1,3-diaminopropanes and the nucleophilic substitution of 3-hydroxyazetidine derivatives. This document aims to equip researchers and drug development professionals with the fundamental knowledge required for the synthesis and manipulation of this important class of molecules.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery due to its ability to impart favorable physicochemical properties to lead compounds, such as improved metabolic stability, aqueous solubility, and binding affinity. The incorporation of a nitrile group at the 3-position further enhances the synthetic utility of the azetidine scaffold, providing a versatile handle for a wide array of chemical transformations. This guide delves into the core principles and practical aspects of synthesizing azetidine-3-carbonitrile, presenting a critical analysis of the most prevalent and efficient methodologies.

Key Synthetic Strategies

The synthesis of azetidine-3-carbonitrile can be broadly categorized into two main strategies: the construction of the azetidine ring with a pre-existing or latent nitrile functionality, and the introduction of the nitrile group onto a pre-formed azetidine ring. This guide will focus on a particularly effective and well-documented approach that involves the initial formation of an N-protected 3-hydroxyazetidine, followed by the conversion of the hydroxyl group to a nitrile.

Synthesis of N-Benzylazetidin-3-ol: A Key Intermediate

A common and practical route to azetidine-3-carbonitrile proceeds through the key intermediate, N-benzylazetidin-3-ol. The N-benzyl group serves as a convenient protecting group that can be readily removed at a later stage. The synthesis of this intermediate is typically achieved through the reaction of benzylamine with epichlorohydrin, followed by intramolecular cyclization.

Mechanism of N-Benzylazetidin-3-ol Formation:

The reaction commences with the nucleophilic attack of benzylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This ring-opening reaction is regioselective, with the amine preferentially attacking the less sterically hindered carbon. This step forms the transient amino alcohol, N-benzyl-1-amino-3-chloropropan-2-ol. Subsequent treatment with a base, such as triethylamine, facilitates an intramolecular Williamson ether synthesis-like cyclization. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the strained four-membered azetidine ring.

Figure 1: Formation of N-Benzylazetidin-3-ol.

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol [1][2]

This procedure involves the reaction of N-benzyl-3-amino-1-chloropropan-2-ol with triethylamine.

-

Reagents:

-

N-benzyl-3-amino-1-chloropropan-2-ol (333 g)

-

Triethylamine (1665 ml)

-

Tetrabutylammonium iodide (10 g, as a phase transfer catalyst)

-

Toluene (250 ml, for crystallization)

-

Hexane (50 ml, for crystallization)

-

-

Procedure:

-

A mixture of N-benzyl-3-amino-1-chloropropan-2-ol, triethylamine, and tetrabutylammonium iodide is stirred under reflux for 13 hours.

-

After cooling, the precipitated triethylamine hydrochloride is filtered off.

-

The filtrate is washed twice with triethylamine.

-

The combined filtrates are evaporated to yield an oil (252 g).

-

The oil is crystallized from a mixture of toluene and hexane to yield 1-benzylazetidin-3-ol as white crystals.

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 180.8 g (66.5%) |

| Melting Point | 66-67 °C |

Conversion of N-Benzylazetidin-3-ol to N-Benzylazetidine-3-carbonitrile

The conversion of the hydroxyl group at the 3-position to a nitrile is a key transformation. A common method involves a two-step process: activation of the hydroxyl group by converting it into a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with a cyanide salt.

Mechanism of Cyanation:

The first step is the reaction of N-benzylazetidin-3-ol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This forms the corresponding mesylate, which is a highly effective leaving group. The subsequent reaction with a cyanide source, such as sodium cyanide, proceeds via an SN2 mechanism. The cyanide ion acts as a nucleophile, attacking the carbon atom at the 3-position of the azetidine ring and displacing the mesylate group to form the desired N-benzylazetidine-3-carbonitrile.

Figure 2: Conversion of N-Benzylazetidin-3-ol to the nitrile.

Experimental Protocol: Synthesis of 1-Benzyl-3-cyanoazetidine [1]

This procedure is based on the method described in U.S. Patent 4,639,334.[1]

-

Step 1: Mesylation of 1-Benzylazetidin-3-ol

-

Reagents:

-

1-Benzylazetidin-3-ol (5.0 g)

-

Methanesulfonyl chloride (3.52 g)

-

Triethylamine (6 ml)

-

Dichloromethane (40 ml)

-

-

Procedure:

-

The reagents are stirred together in dichloromethane for 18 hours.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The residue is purified by chromatography on silica gel (eluent: isopropanol in dichloromethane) to give the mesylate of 1-benzylazetidin-3-ol.